4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-[[2-O-[5-O-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-D-apio-beta-D-furanosyl]-beta-D-glucopyranosyl]oxy]-2-phenyl-
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-[[2-O-[5-O-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-D-apio-beta-D-furanosyl]-beta-D-glucopyranosyl]oxy]-2-phenyl- is a flavonoid derivative characterized by a dihydro-benzopyranone core (2,3-dihydro-4H-1-benzopyran-4-one) with distinct substitutions:
- Position 2: A phenyl group.
- Position 5: A hydroxyl group.
- Position 7: A complex glycosyl moiety composed of beta-D-glucopyranosyl linked to 2-O-D-apio-beta-D-furanosyl, which is further substituted with a (2E)-1-oxo-3-phenylpropenyl group.
This structural complexity distinguishes it from simpler flavonoids. The glycosylation pattern, particularly the rare D-apiofuranosyl unit, may enhance solubility and modulate bioactivity by influencing receptor binding or metabolic stability .
Properties
IUPAC Name |
[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2S)-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36O14/c36-16-26-29(40)30(41)31(49-34-32(42)35(43,18-45-34)17-44-27(39)12-11-19-7-3-1-4-8-19)33(48-26)46-21-13-22(37)28-23(38)15-24(47-25(28)14-21)20-9-5-2-6-10-20/h1-14,24,26,29-34,36-37,40-43H,15-18H2/b12-11+/t24-,26+,29+,30-,31+,32-,33+,34-,35+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYYHWOZSNNNIL-HCCBDPSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C=CC5=CC=CC=C5)O)O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(COC(=O)/C=C/C5=CC=CC=C5)O)O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150552 | |
| Record name | (2S)-Pinocembrin 7-O-[5-O-(E)-cinnamoyl-β-D-apiosyl-(1→2)-β-D-glucoside] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773899-29-9 | |
| Record name | (2S)-Pinocembrin 7-O-[5-O-(E)-cinnamoyl-β-D-apiosyl-(1→2)-β-D-glucoside] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773899-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-Pinocembrin 7-O-[5-O-(E)-cinnamoyl-β-D-apiosyl-(1→2)-β-D-glucoside] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4H-1-benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-[[2-O-[5-O-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-D-apio-beta-D-furanosyl]-beta-D-glucopyranosyl]oxy]-2-phenyl is a complex flavonoid derivative that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzopyrans , which are known for their diverse biological activities. The structure includes multiple functional groups that contribute to its reactivity and biological effects. Its molecular formula can be represented as .
Antioxidant Activity
Numerous studies have demonstrated that benzopyran derivatives possess significant antioxidant properties. The presence of hydroxyl groups in the structure enhances free radical scavenging capabilities. For instance, compounds with similar structures have shown promising results in assays measuring DPPH radical scavenging activity, indicating potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Benzopyrans are noted for their anti-inflammatory properties. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that derivatives can reduce inflammation markers in cell cultures exposed to inflammatory stimuli .
Anticancer Potential
The compound has been evaluated for its anticancer activity against various cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. For example, a related benzopyran derivative was found to exhibit cytotoxic effects on breast cancer cells, demonstrating the potential for therapeutic development .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of benzopyran derivatives. The compound has shown efficacy against both gram-positive and gram-negative bacteria, as well as antifungal activity. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of various benzopyran derivatives, the compound exhibited an IC50 value comparable to standard antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to quantify radical scavenging activity, confirming its potential as a natural antioxidant agent .
Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory effects revealed that the compound significantly inhibited TNF-alpha production in macrophages treated with lipopolysaccharide (LPS). This suggests a mechanism involving the suppression of NF-kB signaling pathways, which are critical in inflammatory responses .
Study 3: Anticancer Activity
In vitro studies on human carcinoma cell lines demonstrated that the compound induced apoptosis via mitochondrial pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming cell cycle arrest and subsequent apoptosis .
Data Tables
Scientific Research Applications
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of benzopyran derivatives, including this specific compound. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Research indicates that this compound can inhibit lipid peroxidation and scavenge free radicals effectively .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antimicrobial Activity
Studies have shown that flavonoids possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This compound has been tested for its efficacy against various strains, showing promising results in inhibiting microbial growth .
Anticancer Potential
Research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. In vitro studies have shown that it can affect cancer cell lines, suggesting its potential as an adjunctive treatment in oncology .
Dietary Supplements
Due to its health-promoting properties, this benzopyran derivative is being explored as an ingredient in dietary supplements aimed at enhancing overall health and preventing chronic diseases. Its antioxidant and anti-inflammatory effects are particularly appealing for formulation in health products .
Functional Foods
Incorporating this compound into functional foods could enhance their health benefits. Its inclusion could provide additional protective effects against oxidative stress and inflammation when consumed as part of a balanced diet .
Cosmetic Applications
The antioxidant properties of the compound make it suitable for use in cosmetic formulations. It can help protect the skin from oxidative damage caused by UV radiation and pollution, which are significant contributors to skin aging. Additionally, its anti-inflammatory effects can soothe irritated skin, making it a valuable ingredient in skincare products .
Case Studies
- In Vivo Studies on Antioxidant Effects :
- Clinical Trials for Anti-inflammatory Effects :
- Antimicrobial Efficacy Testing :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity: The target compound’s D-apiofuranosyl-D-glucopyranosyl substitution at position 7 is unique among the compared derivatives, which typically feature simpler glycosyl groups (e.g., glucopyranosyl alone in Compound 140) or lack glycosylation entirely (e.g., kaempferol) .
Biological Implications: Glycosylation (e.g., in quercetin-3-O-sophoroside) is known to enhance water solubility and alter pharmacokinetics . The apiofuranosyl unit in the target compound may further improve these properties. The propenyl group attached to the glycosyl moiety could introduce anti-inflammatory or cytotoxic effects, analogous to cinnamoyl derivatives .
The 2-phenyl group (vs. 4-hydroxyphenyl in dihydrodaidzein) may influence steric interactions with enzymes like aldose reductase or estrogen receptors .
Research Findings and Functional Insights
Antioxidant Activity :
- Flavonoids with hydroxyl groups at positions 5 and 7 (e.g., kaempferol) exhibit strong radical-scavenging activity . The target compound’s 5-OH and glycosylated 7-OH may retain this activity while improving stability.
- Quercetin-3-O-sophoroside demonstrates superior antioxidant capacity compared to non-glycosylated quercetin due to enhanced solubility .
Enzyme Inhibition :
- Aldose Reductase (AR) Inhibition: Benzopyranone derivatives (e.g., Sorbinil analogs) inhibit AR, a key enzyme in diabetic complications. The target compound’s glycosylation and phenyl substitution may enhance selectivity for AR over aldehyde reductase, as seen in other glycosylated flavonoids .
Toxicity Considerations :
- Benzopyranone derivatives (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one) are associated with acute oral toxicity and skin irritation . The target compound’s glycosylation may mitigate these risks by reducing membrane permeability.
Preparation Methods
Vilsmeier-Haack Formylation
Acid-Catalyzed Cyclization
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Procedure : Phenol derivatives react with γ-butyrolactone under acidic conditions (e.g., ZnCl₂, AlCl₃) to form 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid intermediates. Subsequent decarboxylation yields the dihydro-benzopyranone core.
-
Example :
Glycosylation Strategies
The compound’s glycosidic side chain requires sequential coupling of β-D-glucopyranosyl and D-apiofuranosyl units.
Koenigs-Knorr Glycosylation
Enzymatic Glycosylation
Apiofuranosyl Attachment
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Procedure : D-Apiofuranosyl donors (e.g., 5-O-trityl-D-apiofuranosyl bromide) are coupled to the glucopyranosyl unit via 2-O-linkage using BF₃·Et₂O as a Lewis acid. The trityl group is removed post-coupling using HCl/MeOH.
Cinnamoylation of the Apiofuranosyl Unit
The (2E)-cinnamoyl group is introduced via esterification:
Steglich Esterification
Enzymatic Acylation
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Procedure : Lipases (e.g., Candida antarctica Lipase B) catalyze regioselective acylation in non-polar solvents (e.g., toluene). This method preserves acid-labile glycosidic bonds.
Global Deprotection and Final Isolation
After sequential glycosylation and acylation, protecting groups (e.g., acetyl, benzyl) are removed:
Acetyl Group Removal
Benzyl Group Removal
Purification
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Method : Column chromatography (SiO₂, EtOAc/MeOH/H₂O 10:2:1) followed by recrystallization (MeOH/H₂O).
Summary of Key Data
| Step | Method | Conditions | Yield | Purity |
|---|---|---|---|---|
| Benzopyranone synthesis | Vilsmeier-Haack | POCl₃-DMF, 0°C → 80°C | 68% | 90% |
| Glucosylation | Koenigs-Knorr | Ag₂CO₃, CH₂Cl₂, 25°C | 65% | 88% |
| Apiofuranosylation | BF₃·Et₂O catalysis | Dry CH₂Cl₂, -20°C | 70% | 85% |
| Cinnamoylation | Steglich esterification | DCC/DMAP, THF, 0°C→RT | 85% | 92% |
| Global deprotection | NaOMe/MeOH | 0°C, 2 h | 95% | >95% |
Critical Analysis of Methodologies
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Chemical vs. Enzymatic Glycosylation : While chemical methods (Koenigs-Knorr) offer higher yields, enzymatic approaches provide superior stereocontrol and avoid toxic reagents.
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Cinnamoyl Introduction : Steglich esterification is efficient but requires anhydrous conditions. Enzymatic acylation is greener but less scalable.
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Protecting Groups : Acetyl groups are preferred for hydroxyl protection due to ease of removal, though benzyl groups may be necessary for acid-sensitive intermediates .
Q & A
Basic Question: What analytical techniques are recommended for characterizing the glycosidic linkages in this compound?
Methodological Answer:
The compound’s glycosidic linkages can be resolved using NMR spectroscopy (1H, 13C, and 2D experiments like COSY, HSQC, and HMBC) to identify anomeric protons and confirm β/α configurations. Mass spectrometry (MS) with electrospray ionization (ESI-MS) or MALDI-TOF can verify molecular weight and fragmentation patterns of the glycosyl moieties . For stereochemical assignments, compare data with known glycosylation patterns in structurally related compounds, such as apiin derivatives .
Advanced Question: How can researchers resolve contradictions in stability data reported across studies?
Methodological Answer:
Discrepancies in stability data (e.g., decomposition under varying pH or temperature) require controlled stability studies with standardized protocols:
- Use HPLC-PDA or UHPLC-MS to monitor degradation products under stress conditions (e.g., 40–80°C, pH 3–9) .
- Cross-validate findings with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .
- Ensure consistency in solvent systems and storage conditions (e.g., inert atmosphere, desiccants) to minimize experimental variability .
Basic Question: What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95 filters) if airborne particulates are generated during weighing .
- Engineering Controls: Perform experiments in fume hoods with ≥0.5 m/s airflow to prevent inhalation exposure .
- Emergency Procedures: For skin contact, wash with pH-neutral soap; for eye exposure, irrigate with saline for 15 minutes .
Advanced Question: What synthetic strategies are effective for introducing the O-apiosyl-glucopyranosyl moiety?
Methodological Answer:
- Stepwise Glycosylation: Use protective groups (e.g., acetyl or benzyl) on the D-apiose and D-glucose units to ensure regioselectivity. Activate the glycosyl donor (e.g., trichloroacetimidate or thioglycoside) under mild acidic conditions .
- Enzymatic Catalysis: Explore glycosyltransferases (e.g., UDP-glucosyltransferases) for stereospecific coupling, leveraging bioinformatics tools to predict enzyme-substrate compatibility .
- Purification: Employ preparative HPLC with C18 columns and isocratic elution (e.g., acetonitrile/water with 0.1% formic acid) to isolate intermediates .
Basic Question: How can researchers confirm the compound’s purity and structural integrity?
Methodological Answer:
- Chromatography: Use HPLC-DAD with a C18 column (gradient: 5–95% acetonitrile in water) to assess purity (>95% by peak area) .
- Spectroscopic Validation: Compare UV-Vis spectra (λmax ~260–320 nm for flavone derivatives) and IR peaks (e.g., C=O stretch at ~1650 cm⁻¹) with literature .
- Elemental Analysis: Verify C, H, O percentages within ±0.3% of theoretical values .
Advanced Question: What computational methods are suitable for predicting the compound’s reactivity or interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometries at the B3LYP/6-31G(d) level .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER, focusing on hydrogen bonding with glycosyl hydroxyl groups .
- Docking Studies: Use AutoDock Vina to model binding affinities to receptors like cytochrome P450 or glycosidases .
Basic Question: How should researchers address the lack of physicochemical data (e.g., log P, solubility) for this compound?
Methodological Answer:
- Experimental Determination: Measure log P via shake-flask method (octanol/water partition) and solubility using saturation shake-flask assays with HPLC quantification .
- QSAR Models: Apply quantitative structure-activity relationship models (e.g., ACD/Percepta) to estimate properties based on structural analogs like apigenin glycosides .
Advanced Question: How can the compound’s potential as a protease inhibitor be evaluated?
Methodological Answer:
- Enzyme Assays: Use fluorescence-based assays (e.g., FRET substrates) to measure inhibition of trypsin or chymotrypsin. Include controls with known inhibitors (e.g., leupeptin) .
- Kinetic Analysis: Determine IC50 and Ki values via Lineweaver-Burk plots under varying substrate concentrations .
- Structural Biology: Co-crystallize the compound with target proteases and resolve structures via X-ray crystallography (2.0–3.0 Å resolution) .
Basic Question: What are the best practices for long-term storage of this compound?
Methodological Answer:
- Storage Conditions: Store at −20°C in amber vials under argon to prevent oxidation. Use desiccants (e.g., silica gel) to limit hydrolysis .
- Stability Monitoring: Perform biannual HPLC checks to detect degradation. If >5% degradation occurs, repurify via flash chromatography (silica gel, ethyl acetate/hexane) .
Advanced Question: How can metabolomic studies elucidate the compound’s bioavailability?
Methodological Answer:
- In Vitro Models: Use Caco-2 cell monolayers to assess intestinal permeability. Measure apical-to-basolateral transport with LC-MS/MS .
- Metabolite Profiling: Administer the compound to rodent models and analyze plasma/urine via UPLC-QTOF-MS. Identify phase II metabolites (e.g., glucuronides, sulfates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
